molecular formula C13H16O4 B1586529 4-O-Benzyl-D-glucal CAS No. 58871-11-7

4-O-Benzyl-D-glucal

Cat. No.: B1586529
CAS No.: 58871-11-7
M. Wt: 236.26 g/mol
InChI Key: OIWQZGBSQDJVJN-UPJWGTAASA-N
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Description

4-O-Benzyl-D-glucal: is a derivative of D-glucal, which is an unsaturated sugar derivative. This compound is characterized by the presence of a benzyl group attached to the oxygen atom at the fourth position of the glucal molecule. The structure of this compound includes a cyclic vinyl ether, which makes it highly reactive and useful in various chemical transformations .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-O-Benzyl-D-glucal typically involves the benzylation of D-glucal. One common method includes the use of benzyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-O-Benzyl-D-glucal undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Synthesis of Complex Carbohydrates

One of the primary applications of 4-O-Benzyl-D-glucal is as a precursor for synthesizing complex carbohydrates. The compound can be manipulated through selective reactions to produce glycosides, which are essential in biological systems. For instance, researchers have utilized this compound to create libraries of C-glycosides evaluated for their inhibitory activity against enzymes involved in bacterial infections.

Case Study: Glycoside Synthesis

  • Study Reference : Journal of the American Chemical Society
  • Findings : The study demonstrated that derivatives of this compound could be synthesized into various glycosides, showing potential as therapeutic agents against bacterial infections.

Glycosidase Inhibition

The biological activity of this compound has been investigated primarily regarding its potential as a glycosidase inhibitor. Glycosidases hydrolyze glycosidic bonds in carbohydrates, and their inhibitors can serve as therapeutic agents for diseases like diabetes and certain cancers.

Case Study: Anticancer Activity

  • Study Reference : PMC8234545
  • Findings : Derivatives of this compound exhibited inhibitory activity against specific glycosidases, suggesting their utility in drug development for cancer treatment. Compounds derived from this glucal demonstrated significant cytotoxic effects on various cancer cell lines, including HeLa and A549 cells.

Synthesis of 2-Deoxy Sugars

Recent research has explored the conversion of glycals, including this compound, into 2-deoxy sugars under environmentally friendly conditions. This transformation allows for the synthesis of diverse glycosyl esters that can be used in drug development.

Case Study: TFA-Induced Conversion

  • Study Reference : RSC Publishing
  • Findings : The study reported high yields (up to 98%) in converting glycals to 2-deoxy sugars, demonstrating the efficiency of this method for generating new compounds with potential therapeutic applications .

Medicinal Chemistry Applications

The unique properties of this compound make it an attractive building block in medicinal chemistry. Its derivatives have been studied for their antiproliferative properties against various cancer cell lines.

Case Study: Antiproliferative Evaluation

  • Study Reference : PMC8659227
  • Findings : A series of compounds derived from this compound were synthesized and tested for their anticancer activity. The results indicated that these compounds could inhibit cell viability significantly, with some achieving complete inhibition at specific concentrations .

Comparative Analysis Table

Compound NameStructural FeaturesUnique Aspects
3,4,6-Tri-O-benzyl-D-glucalThree benzyl groups at positions 3, 4, and 6More hydrophobic; used in diverse syntheses
D-GlucoseNatural sugar without benzyl modificationEssential energy source; naturally occurring
D-GalactoseEpimer of D-glucoseDifferent biological roles; involved in lactose metabolism

Mechanism of Action

The mechanism of action of 4-O-Benzyl-D-glucal involves its reactivity as a cyclic vinyl ether. The compound can undergo nucleophilic addition reactions at the double bond, leading to the formation of various products. The benzyl group provides stability and can be selectively removed or substituted to achieve desired chemical transformations .

Comparison with Similar Compounds

Uniqueness: 4-O-Benzyl-D-glucal is unique due to its specific substitution pattern, which provides distinct reactivity and stability compared to other glucal derivatives. The presence of the benzyl group at the fourth position allows for selective transformations and applications in various fields .

Biological Activity

4-O-Benzyl-D-glucal is a glycal derivative that has garnered attention in recent years due to its potential biological activities, particularly in the field of cancer research. This article reviews the synthesis, biological activity, and research findings related to this compound, highlighting its antiproliferative effects and mechanisms of action.

Chemical Structure and Synthesis

This compound is characterized by the presence of a benzyl group at the 4-position of the D-glucal structure. Its molecular formula is C13_{13}H16_{16}O4_4, and it has been synthesized through various methods involving protected D-glucal derivatives. The synthesis typically involves the protection of hydroxyl groups followed by selective reactions to introduce the benzyl group.

Antiproliferative Effects

Numerous studies have evaluated the antiproliferative activity of this compound against various cancer cell lines. The following table summarizes key findings from recent research:

Cell Line Concentration (µM) Inhibition (%) Mechanism
HeLa (Cervical Cancer)1092Induction of apoptosis
HCT116 (Colon Cancer)10086Cell cycle arrest in sub-G1 phase
MCF-7 (Breast Cancer)100Low (<10)Resistance observed

Research indicates that at a concentration of 100 µM, this compound significantly inhibited cell viability in HeLa cells by inducing apoptosis, as evidenced by an increase in cells in the sub-G1 phase during flow cytometry analysis . In contrast, MCF-7 cells showed resistance to this compound, indicating a selective action against certain cancer types .

The mechanism by which this compound exerts its biological effects appears to involve several pathways:

  • Apoptosis Induction : The compound has been shown to trigger apoptotic pathways in sensitive cell lines, leading to programmed cell death.
  • Cell Cycle Arrest : In HCT116 cells, treatment with this compound resulted in cell cycle arrest, preventing further proliferation.
  • Enhanced Lipophilicity : The presence of the benzyl group may enhance the lipophilicity of the compound, facilitating better membrane penetration and bioavailability compared to other glycal derivatives .

Case Studies and Research Findings

A notable study published in MDPI evaluated a series of glycosides derived from D-glucal, including this compound. The study found that compounds with benzyl protection exhibited superior antiproliferative activity compared to their acetyl or fully deprotected counterparts. Specifically, compound I demonstrated complete inhibition of HeLa cell viability at concentrations as low as 100 µM .

Another investigation into N-glycosides containing thiadiazole derivatives indicated that modifications at specific positions could enhance biological activity. This suggests that structural modifications similar to those seen in this compound can lead to significant changes in biological efficacy .

Properties

IUPAC Name

(2R,3S,4R)-2-(hydroxymethyl)-3-phenylmethoxy-3,4-dihydro-2H-pyran-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c14-8-12-13(11(15)6-7-16-12)17-9-10-4-2-1-3-5-10/h1-7,11-15H,8-9H2/t11-,12-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIWQZGBSQDJVJN-UPJWGTAASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2C(C=COC2CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CO[C@H]2[C@@H](C=CO[C@@H]2CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370467
Record name 4-O-Benzyl-D-glucal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58871-11-7
Record name 4-O-Benzyl-D-glucal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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